molecular formula C12H18FN3 B8747711 3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)aniline

3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)aniline

Cat. No. B8747711
M. Wt: 223.29 g/mol
InChI Key: IBDPATGERIVFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1CCN(Cc2cc(F)cc([N+](=O)[O-])c2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][OH:20].[F:1][c:2]1[cH:3][c:4]([CH2:5][N:6]2[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]2)[cH:13][c:14]([N+:16]([O-:17])=[O:18])[cH:15]1>>[F:1][c:2]1[cH:3][c:4]([CH2:5][N:6]2[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]2)[cH:13][c:14]([NH2:16])[cH:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CN1CCN(Cc2cc(F)cc([N+](=O)[O-])c2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1CCN(Cc2cc(F)cc([N+](=O)[O-])c2)CC1

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(Cc2cc(N)cc(F)c2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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